Sodium New Houttuyfonate: A Technical Guide to its Chemical Properties and Biological Activities
Sodium New Houttuyfonate: A Technical Guide to its Chemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium new houttuyfonate (SNH), a synthetic derivative of houttuynin, the active component of Houttuynia cordata, has emerged as a molecule of significant interest in pharmaceutical research. Chemically identified as Sodium Lauryl Sulfoacetate, SNH offers improved stability over its natural precursor while retaining a broad spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the chemical structure, mechanisms of action, and key experimental findings related to SNH. It is intended to serve as a resource for researchers and professionals involved in drug discovery and development, summarizing quantitative data, detailing experimental protocols, and visualizing its engagement with cellular signaling pathways.
Chemical Identity and Structure
Sodium new houttuyfonate is systematically known as Sodium lauryl sulfoacetate. It is an anionic surfactant characterized by a hydrophilic sulfoacetate head and a hydrophobic 12-carbon alkyl tail.[1][3]
| Property | Value | Reference |
| Chemical Name | Sodium lauryl sulfoacetate | [1] |
| Synonym | Sodium new houttuyfonate (SNH) | [1] |
| CAS Number | 1847-58-1 | [1] |
| Molecular Formula | C₁₄H₂₇NaO₅S | [4] |
| Molecular Weight | 330.41 g/mol | [4] |
Chemical Structure:
Biological Activities and Mechanisms of Action
SNH exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Its surfactant-like structure is believed to contribute to its ability to disrupt cellular membranes, a key aspect of its antimicrobial action.[1][5]
Antimicrobial and Antifungal Activity
SNH has demonstrated efficacy against a variety of pathogens. Its primary mechanism is the disruption of the bacterial cell membrane, which leads to increased permeability and ultimately cell lysis.[6][7] It is particularly effective against Gram-positive bacteria.[5] In fungi, such as Aspergillus fumigatus, SNH has been shown to inhibit ergosterol synthesis, a critical component of the fungal cell membrane.[8][9]
Anti-inflammatory Activity
The anti-inflammatory properties of SNH are mediated through the modulation of key inflammatory signaling pathways. It has been shown to inhibit the production of pro-inflammatory cytokines, including TNF-α and IL-6.[5] This is achieved, in part, by suppressing the activation of transcription factors like NF-κB and STAT3.[6][10][11]
Anticancer Activity
SNH has demonstrated promising antitumor effects in various cancer cell lines. Its mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cell migration and invasion.[12][13][14] These effects are linked to its ability to modulate multiple signaling pathways involved in cancer progression.
Quantitative Data Summary
The following tables summarize key quantitative data from various in vitro and in vivo studies on Sodium new houttuyfonate.
Table 1: In Vitro Anticancer Activity of SNH
| Cell Line | Assay | Concentration | Effect | Reference |
| MCF-7 (Breast Cancer) | MTT Assay (48h) | 250 µg/mL | ~68% decrease in cell viability | [4] |
| MCF-7 (Breast Cancer) | Apoptosis Assay (Annexin V/PI) | 100 µg/mL | 14.3% apoptosis | [4] |
| MCF-7 (Breast Cancer) | Apoptosis Assay (Annexin V/PI) | 250 µg/mL | 44.1% apoptosis | [4] |
| H1299 (Lung Cancer) | WST-1 Assay (24h) | 75 µM (IC₅₀) | 50% decrease in cell viability | [13] |
| H1299 (Lung Cancer) | Apoptosis Assay (Annexin V/PI) | 100 µM | 42.07% apoptosis | [13] |
| A2780 (Ovarian Cancer) | Apoptosis Assay (Flow Cytometry) | 100-500 µg/mL | Increased total apoptosis rate | [15] |
Table 2: In Vitro Antifungal Activity of SNH
| Fungal Strain | Assay | Concentration | Effect | Reference |
| A. fumigatus AF293 | Ergosterol Quantification | 1x MIC | 31.31% decrease in ergosterol | [8] |
| A. fumigatus AF293 | Ergosterol Quantification | 4x MIC | 62.42% decrease in ergosterol | [8] |
Key Signaling Pathways Modulated by SNH
SNH interacts with a complex network of intracellular signaling pathways to exert its biological effects. The following diagrams, generated using the DOT language, illustrate these interactions.
Anti-inflammatory Signaling
SNH mitigates inflammation by inhibiting the TLR4/NF-κB and STAT3 signaling pathways, leading to a downstream reduction in the expression of pro-inflammatory cytokines.[10][11]
Caption: SNH anti-inflammatory signaling pathway.
Anticancer Signaling in Breast Cancer Cells
In breast cancer cells, SNH induces apoptosis by promoting the production of reactive oxygen species (ROS), which in turn inhibits the pro-survival PDK1/AKT/GSK3β pathway.[12][16]
Caption: SNH-induced apoptotic pathway in breast cancer.
Anticancer Signaling in Non-Small Cell Lung Cancer (NSCLC)
In NSCLC, SNH induces pyroptosis, a form of inflammatory cell death, through a long non-coding RNA (lncRNA) mediated pathway that activates the NLRP3 inflammasome.[17][18]
Caption: SNH-induced pyroptosis pathway in NSCLC.
Detailed Experimental Protocols
This section provides an overview of common experimental methodologies used to evaluate the biological activity of SNH.
Cell Viability Assay (WST-1 Method)
This protocol is adapted from studies on non-small cell lung cancer lines.[13]
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Cell Seeding: Plate H1299 cells at a density of 5 x 10³ cells/well in 96-well plates and culture for 12 hours.
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Treatment: Treat cells in triplicate with various concentrations of SNH (e.g., 0, 25, 50, 75, 100, 150 µM) for 24 or 72 hours in the dark.
-
WST-1 Incubation: Add 10 µL of WST-1 solution to each well and incubate at 37°C for 1 hour.
-
Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control group. The IC₅₀ value is determined as the concentration of SNH that causes 50% inhibition of cell growth.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on apoptosis studies in H1299 lung cancer cells.[13]
-
Cell Treatment: Treat H1299 cells (1 x 10⁵ cells/well) in triplicate with desired concentrations of SNH (e.g., 0, 50, 75, 100 µM) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) at room temperature for 30 minutes in the dark, following the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are considered apoptotic.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vivo Murine Invasive Aspergillosis Model
This protocol is a summary of the methodology used to assess the in vivo efficacy of SNH against A. fumigatus.[8]
-
Animal Model: Use immunocompromised mice (e.g., induced by cyclophosphamide).
-
Infection: Infect mice with a suspension of A. fumigatus conidia intravenously or intranasally.
-
Treatment: Administer SNH orally (e.g., by daily gastric gavage) at specified doses (e.g., 10 mg/kg/day and 30 mg/kg/day) for a set period (e.g., 4 to 7 days). Include a control group (e.g., normal saline) and a positive control group (e.g., Itraconazole).
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Assessment of Fungal Burden: At the end of the treatment period, euthanize the mice and harvest organs (kidney, liver, lung). Homogenize the tissues and plate serial dilutions on appropriate media to determine the colony-forming units (CFU) per gram of tissue.
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Histopathology: Fix organ tissues in formalin, embed in paraffin, and section. Stain sections with Periodic acid-Schiff (PAS) to visualize fungal elements and assess tissue damage.
Conclusion
Sodium new houttuyfonate is a versatile compound with well-documented antimicrobial, anti-inflammatory, and anticancer properties. Its multifaceted mechanisms of action, involving the disruption of cellular membranes and modulation of numerous key signaling pathways, make it a compelling candidate for further preclinical and clinical investigation. This guide provides a foundational resource for scientists and researchers, consolidating the current understanding of SNH's chemical nature and biological activities to facilitate future research and development efforts.
References
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- 2. researchgate.net [researchgate.net]
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- 5. What is Sodium Houttuyfonate used for? [synapse.patsnap.com]
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- 8. Antifungal Activity of Sodium New Houttuyfonate Against Aspergillus fumigatus in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Antifungal Activity of Sodium New Houttuyfonate Against Aspergillus fumigatus in vitro and in vivo [frontiersin.org]
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- 11. Sodium new houttuyfonate improves inflammatory bowel disease in mice through inhibiting the STAT3/NF-κB signaling pathway [xb.xzhmu.edu.cn]
- 12. Sodium New Houttuyfonate Induces Apoptosis of Breast Cancer Cells via ROS/PDK1/AKT/GSK3β Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Proteomics Reveals the Antitumor Effects of Sodium New Houttuyfonate on Non-small Cell Lung Cancer [xiahepublishing.com]
- 14. francis-press.com [francis-press.com]
- 15. francis-press.com [francis-press.com]
- 16. Sodium New Houttuyfonate Induces Apoptosis of Breast Cancer Cells via ROS/PDK1/AKT/GSK3β Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The sodium new houttuyfonate suppresses NSCLC via activating pyroptosis through TCONS‐14036/miR‐1228‐5p/PRKCDBP pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The sodium new houttuyfonate suppresses NSCLC via activating pyroptosis through TCONS-14036/miR-1228-5p/PRKCDBP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
